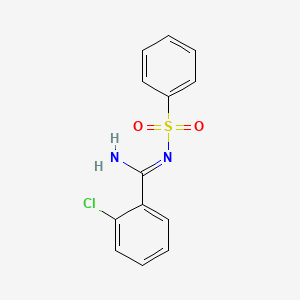

(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

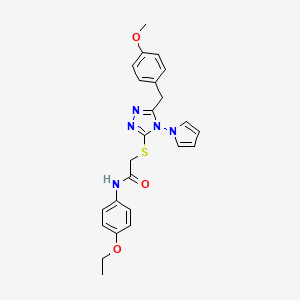

The compound (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide is a chemical entity that has been synthesized and studied for its potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-(phenylsulfonyl)benzohydrazonoyl chloride with electron-rich olefins in the presence of zinc oxide, leading to the formation of pyrazoline derivatives . This suggests that similar methods could potentially be applied to synthesize (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been determined by X-ray single-crystal diffraction . This compound shares a similar sulfonyl and chloro functional group arrangement, which could imply that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide may also crystallize in a similar fashion and possess a monoclinic space group.

Chemical Reactions Analysis

The reactivity of related sulfonyl compounds suggests that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide could undergo reactions typical of sulfonyl and chloro groups. For instance, the presence of the sulfonyl group can facilitate hydrogen bonding and tautomerism, as observed in (Z)-2-benzenesulfonyl-1-phenyl-2-(phenylhydrazono)ethanone . The chloro group could be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density of related compounds have been characterized . The chemical properties, including reactivity in the presence of zinc ions and the influence of substituents on fluorescence properties, have been studied . These studies suggest that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide may exhibit similar properties, such as forming complexes with metal ions like zinc and displaying fluorescence under certain conditions.

科学的研究の応用

Antioxidant Capacity and Reaction Pathways

Benzimidazole derivatives, including those structurally related to "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," have been studied for their antioxidant capacity. The ABTS/PP decolorization assay, a common method for assessing antioxidant capacity, elucidates reaction pathways involving coupling adducts formation and oxidative degradation. These pathways highlight the compound's potential in studying antioxidant reactions and mechanisms (Ilyasov et al., 2020).

Drug Design and Repositioning

Sulfonamide and benzimidazole moieties, closely related to "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," are key features in drugs targeting carbonic anhydrase for conditions like obesity, cancer, epilepsy, and hypertension. These compounds' inhibitory activities suggest applications in drug design and repositioning, providing a framework for developing new therapeutics with enhanced efficacy and specificity (Carta & Supuran, 2013).

Groundwater Remediation and Wastewater Treatment

The use of compounds like zero-valent iron in groundwater remediation and wastewater treatment demonstrates the potential for benzimidazole derivatives in environmental applications. These substances have shown efficacy in removing various contaminants, indicating that structurally related compounds could be explored for similar purposes (Fenglian Fu et al., 2014).

Antifungal and Anthelminthic Applications

Research on benzimidazole fungicides reveals their mechanism of action as specific inhibitors of microtubule assembly by binding to tubulin. This property is significant for developing antifungal and anthelminthic drugs, suggesting that benzimidazole derivatives, including "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," could serve as potent agents in treating infections (Davidse, 1986).

Anticancer Potential

Benzimidazole derivatives have been extensively reviewed for their anticancer properties, acting through various mechanisms such as DNA intercalation and enzyme inhibition. This research underscores the potential of benzimidazole-based compounds in cancer therapy, offering insights into designing new anticancer agents with improved selectivity and potency (Akhtar et al., 2019).

将来の方向性

作用機序

Target of Action

Benzimidazoles often target tubulin in parasites, disrupting their cell structure . Sulfonamides are often used as antibiotics, and they inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria .

Mode of Action

Benzimidazoles bind to the beta-tubulin of parasites, preventing the polymerization of tubulin dimers, disrupting the structure and function of the cells . Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase .

Biochemical Pathways

The action of benzimidazoles leads to the disruption of the cytoskeleton of the parasite, leading to its death . Sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .

Pharmacokinetics

The pharmacokinetics of benzimidazoles and sulfonamides can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the compound .

Result of Action

The result of the action of benzimidazoles is generally the death of the parasite. Sulfonamides can stop the growth of bacteria, making them bacteriostatic .

Action Environment

The action of these compounds can be influenced by factors such as pH, presence of other drugs, and individual patient characteristics .

特性

IUPAC Name |

N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISVIKOTBAHCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2Cl)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B2526027.png)

![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)

![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)

![N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2526035.png)

![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)

![3-phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2526039.png)